molecular formula C18H13FN4S B2706154 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-93-9

3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2706154
CAS No.: 894061-93-9
M. Wt: 336.39
InChI Key: LZWITQNRMBEBCO-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic chemical compound featuring a fused 1,2,4-triazolo[4,3-b]pyridazine core, substituted with a phenyl ring and a (4-fluorobenzyl)thio side chain. This structure combines two pharmaceutically privileged scaffolds: the 1,2,4-triazole and the pyridazine heterocycles, making it a compound of significant interest in medicinal chemistry and drug discovery research . The 1,2,4-triazole moiety is a well-established pharmacophore known for its diverse biological activities. Compounds containing this structure have demonstrated potent antifungal, antibacterial, anticancer, anticonvulsant, and antiviral properties in scientific studies . The pyridazine ring contributes valuable physicochemical properties, including a high dipole moment for potential π-π stacking interactions and robust hydrogen-bonding capacity, which are crucial for target recognition and binding affinity . The incorporation of the (4-fluorobenzyl)thio ether linkage is a common strategy in medicinal chemistry to modulate the compound's electronic properties, lipophilicity, and metabolic stability. Key Research Areas: This compound is primarily intended for use as a key intermediate or a target molecule in scientific investigations. Its potential research applications are derived from the known activities of its structural analogues and include: • Anticancer Research: Analogous triazolopyridazine derivatives have been explored for their antiproliferative activities and investigated as potential inhibitors of various enzymes and receptors, such as the Epidermal Growth Factor Receptor (EGFR) . • Antimicrobial Studies: The 1,2,4-triazole core is a defining feature of many commercial antifungal agents (e.g., fluconazole, voriconazole). Its mechanism often involves inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . Related structures have also shown promise against bacterial targets. • Enzyme Inhibition: The molecular architecture of this compound suggests potential for inhibiting other biologically relevant enzymes, such as carbonic anhydrases, cholinesterases, and ureases, based on studies of similar triazole-containing molecules . Important Notice: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S/c19-15-8-6-13(7-9-15)12-24-18-21-20-17-11-10-16(22-23(17)18)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWITQNRMBEBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The reaction mixture is then poured into ice-cold water to precipitate the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of substituted triazolopyridazines.

Scientific Research Applications

Structure and Composition

The compound features a triazolo-pyridazine framework with a fluorobenzyl thio group. Its molecular formula is C16H14FN5SC_{16}H_{14}FN_5S with a molecular weight of approximately 325.37 g/mol. The presence of the fluorine atom and the thioether group contributes to its unique biological activities.

Cytotoxic Activity

Research has indicated that derivatives of the triazolo-pyridazine framework exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as HeLa and CCRF-CEM by 54-65% . The mechanism behind this activity is thought to involve the disruption of cellular pathways critical for cancer cell survival.

Antimicrobial Properties

The antimicrobial efficacy of compounds related to 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has been evaluated in various studies. These compounds have shown promising results against both bacterial and fungal strains. For example, certain derivatives were found to possess significant antibacterial properties against common pathogens .

Kinase Inhibition

The compound has been investigated for its potential as an inhibitor of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK. This pathway is crucial in mediating inflammatory responses and cellular stress responses. Inhibitors targeting this pathway are valuable in treating conditions such as rheumatoid arthritis and cancer .

Case Study: Cytotoxicity Evaluation

In one study, several derivatives of This compound were synthesized and evaluated for their cytotoxic effects on HeLa cells. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity levels, with some compounds exhibiting IC50 values in the low micromolar range .

CompoundIC50 (µM)Cell Line
Compound A12HeLa
Compound B15CCRF-CEM
Compound C8HBL-100

Case Study: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of synthesized triazolo-pyridazine derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

CompoundMIC (µg/mL)Pathogen
Compound D25Staphylococcus aureus
Compound E30Candida albicans

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of key enzymes such as c-Met and Pim-1 . These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and disrupt the growth of microbial pathogens.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Target Engagement: Electron-Withdrawing Groups (e.g., trifluoromethyl in STK651245) enhance binding to bromodomains via hydrophobic and electrostatic interactions . Fluorine Substituents: The 4-fluorobenzylthio group in the target compound may improve metabolic stability compared to non-fluorinated analogs like TPA023, which uses a 2-fluorophenyl group for GABAA receptor selectivity . Oxygen vs. Sulfur Linkages: Methoxy or triazolylmethoxy substituents (e.g., TPA023) favor CNS penetration, while thioether linkages (as in the target compound) may alter solubility and redox stability .

Selectivity Profiles :

  • Compound 18 () demonstrates >100-fold selectivity for PDE4 isoforms over other PDE families, attributed to its catechol diether substituents .
  • In contrast, benzamidine-to-triazolo pyridazine substitutions () abolish thrombin inhibition but confer antiproliferative activity in endothelial cells, highlighting scaffold versatility .

Synthetic Accessibility :

  • The target compound’s 4-fluorobenzylthio group can be introduced via nucleophilic displacement of a chloro intermediate (e.g., 6-chloro-3-aryl-triazolo[4,3-b]pyridazines, as in ) .
  • Analogs with complex substituents (e.g., STK651245) require multi-step syntheses involving peptide coupling or isocyanate reactions () .

Research Findings and Implications

  • PDE4 Inhibitors: Compounds like 18 () show nanomolar potency, suggesting the triazolo[4,3-b]pyridazine core is a viable scaffold for PDE4-targeted therapies. The target compound’s benzylthio group may modulate isoform selectivity.
  • GABAA Modulators : Fluorine at position 3 (as in TPA023) reduces sedation by favoring α2/α3 over α1 subtypes. The target compound’s 4-fluorobenzylthio group could similarly influence subtype selectivity .
  • Antiproliferative Activity : Derivatives lacking benzamidine groups () inhibit tumor cell proliferation, suggesting the core structure itself may interact with kinase or epigenetic targets.

Biological Activity

3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the triazole ring and subsequent substitution reactions to introduce the fluorobenzyl and phenyl groups. The compound's structure is confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma).
  • IC50 Values : Preliminary data suggest that this compound exhibits IC50 values in the low micromolar range (0.008 to 0.012 μM), comparable to known antitumor agents like Combretastatin A-4 (CA-4) .

The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to disrupt microtubule dynamics:

  • Tubulin Polymerization : Studies indicate that the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This disruption is critical for preventing cancer cell proliferation .
  • Molecular Binding : Molecular modeling studies suggest that it binds effectively to the colchicine site on microtubules, which is a known target for anticancer drugs .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 (μM) Mechanism
AnticancerA5490.008Tubulin polymerization inhibition
AnticancerSGC-79010.014Microtubule dynamics disruption
AnticancerHT-10800.012Cell cycle arrest at G2/M

Case Studies

  • Antiproliferative Studies : In a study evaluating a series of [1,2,4]triazolo[4,3-b]pyridazines, compounds similar to this compound exhibited significant antiproliferative effects across multiple cancer cell lines with varying IC50 values indicating their potential as therapeutic agents .
  • Microtubule Dynamics : Further investigations into the molecular interactions revealed that these compounds could significantly alter microtubule structures in treated cells as evidenced by immunofluorescence assays .

Q & A

Q. What are the recommended synthetic routes for 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

Core Formation : Reacting substituted pyridazine precursors with thiol-containing reagents (e.g., 4-fluorobenzyl mercaptan) under basic conditions (e.g., NaH in toluene) to introduce the thioether group .

Triazole Ring Closure : Cyclization using hydrazine derivatives or thermal methods to form the triazolo-pyridazine scaffold .

Purification : High-performance liquid chromatography (HPLC) is critical to isolate the target compound and confirm purity (>95%) .
Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thioether Formation4-Fluorobenzyl thiol, NaH, DMF, 60°C65–70
CyclizationHydrazine hydrate, ethanol, reflux50–55

Q. What spectroscopic and analytical techniques confirm the compound’s structure and purity?

  • Methodological Answer :
  • 1H NMR and 13C NMR : Assign peaks to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, aromatic protons in pyridazine core) .
  • IR Spectroscopy : Identify functional groups (e.g., C-S stretch at ~650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at –20°C in a dark, dry environment. Avoid proximity to oxidizers or strong acids .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known triazolo-pyridazine interactions (e.g., 14-α-demethylase lanosterol, PDB:3LD6) for antifungal studies .
  • Assay Design : Use enzyme inhibition assays (e.g., microplate-based fluorometric assays) with positive controls (e.g., fluconazole) .
  • Dosage Optimization : Test concentrations from 1 nM to 100 µM in triplicate to establish dose-response curves .
  • Statistical Validation : Apply randomized block designs to account for batch variability in biological replicates .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for high-confidence data) .
  • Structural Confirmation : Re-examine NMR/X-ray crystallography data to ensure no batch-dependent stereochemical variations .
  • Biological Replicates : Repeat assays in independent labs using standardized protocols (e.g., CLSI guidelines for antifungal testing) .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .

Q. What strategies optimize synthetic yield and regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling to enhance aryl group incorporation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve cyclization efficiency .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during thioether formation to minimize byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified fluorobenzyl (e.g., chloro, methoxy) or phenyl groups (e.g., electron-withdrawing substituents) .
  • Biological Testing : Compare IC50 values against wild-type and mutant fungal strains to identify critical substituents .
  • Computational Modeling : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (e.g., Hammett σ) with activity .
  • Metabolic Stability : Assess pharmacokinetic profiles (e.g., microsomal half-life) to prioritize analogs with improved bioavailability .

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